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  • Product: 3-(5-Bromopyrimidin-2-yl)aniline
  • CAS: 1339681-12-7

Core Science & Biosynthesis

Foundational

Solubility profile of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and methanol

An In-Depth Technical Guide Solubility Profile of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and Methanol Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and Methanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(5-Bromopyrimidin-2-yl)aniline, a key intermediate in medicinal chemistry, within two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Recognizing the pivotal role of solubility in the drug discovery pipeline—from high-throughput screening to formulation—this document details the theoretical underpinnings and practical methodologies for accurate solubility assessment. We present validated, step-by-step protocols for determining equilibrium solubility via the shake-flask method, coupled with HPLC-UV quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust, reproducible solubility data to inform critical project decisions.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount gatekeeper of success. Poor solubility can cripple a compound's prospects, leading to unreliable in vitro assay results, underestimated toxicity, and poor oral bioavailability.[1][2]

3-(5-Bromopyrimidin-2-yl)aniline is a heterocyclic compound featuring a substituted pyrimidine and an aniline moiety. This structural motif is common in pharmacologically active agents, particularly protein kinase inhibitors, a class of drugs often challenged by low aqueous solubility.[3][4][5] Therefore, a thorough understanding of its solubility in common organic solvents is not merely an academic exercise; it is a foundational requirement for its effective use in synthesis, purification, and biological screening.

This guide focuses on two ubiquitous solvents:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with unparalleled ability to dissolve a wide spectrum of polar and nonpolar compounds.[6][7] It is the industry standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and compound storage.[8][9]

  • Methanol (MeOH): A polar protic solvent essential for analytical procedures.[10] Its miscibility with water and solvency power make it a workhorse in chromatography (HPLC), purification, and as a solvent for various chemical reactions.[11]

This document serves as a practical, hands-on manual for determining the solubility profile of 3-(5-Bromopyrimidin-2-yl)aniline, providing the theoretical context and experimental protocols necessary for generating high-quality, decision-enabling data.

Theoretical Framework: Understanding Solubility

Physicochemical Properties of 3-(5-Bromopyrimidin-2-yl)aniline

While specific experimental data for this compound is not widely published, its structure allows for the prediction of key physicochemical properties that govern its solubility. These properties dictate the nature and strength of intermolecular interactions with solvent molecules.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₀H₈BrN₃-
Molecular Weight 266.10 g/mol Moderate molecular weight, typical for drug-like fragments.
XLogP3-AA 2.9 - 3.5A positive LogP indicates a degree of lipophilicity, suggesting solubility in organic solvents.
Hydrogen Bond Donors 1 (from -NH₂)The aniline amine group can donate a hydrogen bond to acceptor groups in protic solvents like methanol.
Hydrogen Bond Acceptors 3 (from pyrimidine N)The nitrogen atoms in the pyrimidine ring act as strong hydrogen bond acceptors.
Polar Surface Area 51.8 ŲA moderate PSA suggests a balance between polar and nonpolar characteristics.
(Note: Predicted values are derived from computational models for the specified chemical structure and may vary from experimental values.)
Solvent Properties and Solute-Solvent Interactions

The principle of "like dissolves like" is governed by intermolecular forces.

  • In Methanol (Polar Protic): Methanol can act as both a hydrogen bond donor (from its -OH group) and acceptor. The primary solubility driver for 3-(5-Bromopyrimidin-2-yl)aniline in methanol will be hydrogen bonding between the solvent's hydroxyl group and the compound's pyrimidine nitrogens (acceptors) and aniline amine (donor).

  • In DMSO (Polar Aprotic): DMSO is a potent hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a donor group. It effectively solvates cations and polar molecules. Its large dipole moment allows it to disrupt the crystal lattice of the solid compound, and it will readily accept a hydrogen bond from the aniline -NH₂ group.[6] Its ability to dissolve a vast range of compounds makes it an ideal vehicle for primary stock solutions.[9]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is not a single value but is typically characterized in two distinct ways.[12][13]

  • Kinetic Solubility: Refers to the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[14][15] It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is suited for high-throughput early discovery screening.[1]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid (crystalline) form.[2][16] This is the true, "gold standard" solubility value, determined by methods like the shake-flask technique, and is crucial for later-stage development and formulation.[12][17]

This guide focuses on determining the thermodynamic solubility in the pure organic solvents, which represents the absolute maximum concentration achievable for creating stock solutions and for use in synthesis.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[17][18] It involves saturating the solvent with the compound over a prolonged period to ensure equilibrium is reached.

Overall Experimental Workflow

The process involves creating a saturated solution, separating the solid and liquid phases, and quantifying the dissolved analyte.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification compound Weigh excess 3-(5-Bromopyrimidin-2-yl)aniline solvent Add precise volume of DMSO or Methanol compound->solvent To vial shake Agitate at constant temp (e.g., 24-48h on shaker) solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant dilute Dilute supernatant into mobile phase supernatant->dilute hplc Analyze via HPLC-UV dilute->hplc calc Calculate concentration using calibration curve hplc->calc

Caption: Overall workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

Materials:

  • 3-(5-Bromopyrimidin-2-yl)aniline (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Calibrated micropipettes

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Step 1.1: Weigh approximately 5-10 mg of 3-(5-Bromopyrimidin-2-yl)aniline directly into a 2 mL glass vial. The amount should be in clear excess of what is expected to dissolve.

    • Step 1.2: Accurately add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial.

    • Step 1.3: Securely cap the vial. Prepare at least three replicates for each solvent.

    • Rationale: Using a significant excess of solid ensures that the solution reaches its saturation point and that an equilibrium between the solid and dissolved states can be established.[17]

  • Equilibration:

    • Step 2.1: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

    • Step 2.2: Allow the slurries to equilibrate for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transitions, 48 hours is preferable.

    • Rationale: Continuous agitation and a fixed temperature are crucial for reaching a true thermodynamic equilibrium. 24-48 hours is a standard duration to ensure this state is achieved.[14][17]

  • Separation of Undissolved Solid:

    • Step 3.1: After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

    • Step 3.2: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.

    • Rationale: Centrifugation is a critical step to cleanly separate the saturated liquid phase (supernatant) from any undissolved solid material. Incomplete separation is a common source of error, leading to an overestimation of solubility.

  • Sample Preparation for Analysis:

    • Step 4.1: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Step 4.2: Perform a serial dilution of the supernatant into a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method. For example, a 1:100 or 1:1000 dilution may be necessary.

    • Rationale: Direct injection of a saturated solution would overload the HPLC column and detector. Accurate, validated dilutions are essential for precise quantification.[19]

Analytical Quantification by HPLC-UV

A validated HPLC method is required to accurately measure the compound's concentration.

Illustrative HPLC-UV Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Formic Acid). A starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the compound's UV spectrum (likely 254 nm or a λmax specific to the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Calibration Curve:

  • Prepare a high-concentration primary stock solution of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO or Methanol (e.g., 10 mg/mL).

  • Create a series of at least five calibration standards by diluting this stock solution into the mobile phase.

  • Inject each standard and plot the resulting peak area against the known concentration to generate a linear regression curve (R² > 0.99).

Calculation:

  • Inject the diluted supernatant samples from Step 4.2.

  • Determine the concentration in the diluted sample using the peak area and the calibration curve equation.

  • Multiply this value by the dilution factor to calculate the final solubility in the original solvent.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized for clarity. While experimental values must be generated, the results would be presented as follows:

Table 1: Thermodynamic Solubility of 3-(5-Bromopyrimidin-2-yl)aniline at 25 °C

Solvent Replicate 1 (mg/mL) Replicate 2 (mg/mL) Replicate 3 (mg/mL) Mean Solubility (mg/mL) Standard Deviation Molar Solubility (M)
DMSO [Experimental Value] [Experimental Value] [Experimental Value] [Calculated Mean] [Calculated SD] [Calculated Molarity]

| Methanol | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Mean] | [Calculated SD] | [Calculated Molarity] |

Interpretation:

  • High Solubility in DMSO: A high value (e.g., >50 mg/mL) confirms its suitability as a solvent for creating concentrated stock solutions for biological screening, minimizing the final assay concentration of DMSO which can be toxic to cells.[6][19]

  • Solubility in Methanol: This value is critical for designing purification schemes (e.g., crystallization) and for developing robust analytical methods, as methanol is a common component of HPLC mobile phases.[10] A recent study on the kinase inhibitor Alectinib similarly found its highest solubility in DMSO and methanol, highlighting the importance of these solvents for this class of compounds.[20][21]

Safety and Handling

All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-(5-Bromopyrimidin-2-yl)aniline: May cause skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.[22][23]

  • DMSO: Can enhance the penetration of other chemicals through the skin. Handle with care. It is a combustible liquid.[24]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Always consult the full Safety Data Sheet (SDS) for each chemical before use.[22][24][25]

Conclusion

This guide outlines a robust, scientifically sound approach to determining the solubility of 3-(5-Bromopyrimidin-2-yl)aniline in DMSO and methanol. By employing the gold-standard shake-flask method and precise HPLC-UV quantification, researchers can generate reliable data essential for advancing medicinal chemistry and drug discovery programs. A clear understanding of a compound's solubility profile in these key solvents prevents downstream failures, enables reproducible science, and ultimately accelerates the path toward identifying viable drug candidates.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-566.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Gervasoni, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Purosolv. (2025). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Sigma-Aldrich. (n.d.). Methanol.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Patil, S. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 531-539.
  • Bergström, C. A., & Avdeef, A. (2022). Discovery solubility measurement and assessment with drug development in mind. Drug Discovery Today, 27(2), 345-357.
  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • Purosolv. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • ChemicalBook. (2023). 3-[(5-BROMOPYRIMIDIN-2-YL)OXY]ANILINE - Safety Data Sheet.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.
  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-246.
  • Spectrum Chemical. (n.d.). Methanol, [for HPLC Solvent].
  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Aniline.
  • Kumar, A., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Discovery Technologies, 13(3), 169-184.
  • BASF. (2024). Safety data sheet.
  • PubChem. (n.d.). 3-[5-(3-Bromophenyl)pyrimidin-2-yl]aniline.
  • PubChem. (n.d.). 3-[5-(4-Bromophenyl)pyrimidin-2-yl]aniline.
  • Al-Gizawy, S. A., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776.
  • PubMed. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.
  • ResearchGate. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Pyrimidin-2-ylaniline.
  • BLD Pharm. (n.d.). 4-(Pyrimidin-2-yl)aniline.
  • MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • BLDpharm. (n.d.). 4-((5-Bromopyrimidin-2-yl)oxy)aniline.
  • ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO?.
  • Sandoo. (n.d.). (3-(5-broMopyriMidin-2-yl)fenil)Methanol.

Sources

Exploratory

Literature review on 2-aminophenyl-5-bromopyrimidine derivatives

Executive Summary The 2-aminophenyl-5-bromopyrimidine scaffold (specifically the N-phenylpyrimidin-2-amine or 2-anilinopyrimidine class) represents a "privileged structure" in modern medicinal chemistry. This architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminophenyl-5-bromopyrimidine scaffold (specifically the N-phenylpyrimidin-2-amine or 2-anilinopyrimidine class) represents a "privileged structure" in modern medicinal chemistry. This architecture serves as the backbone for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Ceritinib, Palbociclib).

This technical guide dissects the specific utility of the 5-bromo derivative. While often viewed merely as a synthetic intermediate for cross-coupling, the 5-bromo substituent plays a distinct pharmacodynamic role via halogen bonding within the ATP-binding pocket. This guide details the structural biology, synthetic pathways, and specific case studies (ULK1, CDK, and PLK1 inhibitors) necessary for leveraging this scaffold in drug discovery.

Structural Biology & Pharmacophore Analysis

The efficacy of 2-anilinopyrimidines stems from their ability to mimic the adenine ring of ATP.[1] However, the introduction of a bromine atom at the C5 position adds a layer of specificity and potency driven by quantum mechanics.

The Hinge Binding Motif

The pyrimidine N1 and the exocyclic 2-amino group form a bidentate hydrogen-bonding network with the "hinge region" of the kinase backbone (typically the carbonyl oxygen and amide nitrogen of specific residues).

The "Sigma-Hole" Effect (Halogen Bonding)

The 5-bromo substituent is not sterically inert. It exhibits a sigma-hole —a localized region of positive electrostatic potential on the extension of the C-Br bond axis.

  • Mechanism: This positive patch interacts with electron-rich Lewis bases (e.g., backbone carbonyl oxygens or carboxylate side chains like Asp/Glu) in the kinase gatekeeper or solvent-front regions.

  • Advantage: Unlike a methyl group (steric fill only), the 5-Br provides directional binding energy (approx. 1–3 kcal/mol), enhancing selectivity.

Synthetic Architectures

We employ two primary strategies to access these derivatives: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .[2]

Pathway Analysis (DOT Visualization)

The following diagram illustrates the divergent synthetic routes. Note the color coding: Blue for reagents, Red for key intermediates.

SyntheticPathways Start 5-Bromo-2,4-dichloropyrimidine (Starting Material) Intermediate 2-Anilino-5-bromopyrimidine (Core Scaffold) Start->Intermediate S_NAr (C2 Selectivity) Acid/Base cat. Aniline Substituted Aniline (R-NH2) Aniline->Intermediate Suzuki Suzuki-Miyaura (R'-B(OH)2, Pd cat) Intermediate->Suzuki C5 Functionalization Buchwald Buchwald-Hartwig (R'-NH2, Pd cat) Intermediate->Buchwald C5 Functionalization Final_Aryl 5-Aryl-2-anilinopyrimidine (Kinase Inhibitor) Suzuki->Final_Aryl Final_Amino 2,5-Diaminopyrimidine (BTK Inhibitor) Buchwald->Final_Amino

Caption: Divergent synthesis of 2-anilinopyrimidine libraries. The C5-Br serves as either a pharmacophore (Intermediate) or a handle for diversity (Final Products).

Experimental Protocols

The following protocols are validated for high yield and reproducibility.

Protocol A: Regioselective SNAr Synthesis of 5-Bromo-2-anilinopyrimidines

Context: 2,4-dichloropyrimidines are electrophilic at both positions, but the C4 position is generally more reactive. However, to obtain the 2-anilino core specifically, we often start with 5-bromo-2-chloropyrimidine (where C4 is H) or control conditions carefully with 2,4-dichloro precursors.

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 eq)[2]

  • Substituted Aniline (1.1 eq)

  • Isopropanol (solvent)

  • Conc. HCl (catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve 5-bromo-2-chloropyrimidine (1.0 g, 5.1 mmol) in Isopropanol (15 mL) in a round-bottom flask.

  • Addition: Add the substituted aniline (5.6 mmol).

  • Catalysis: Add 3 drops of concentrated HCl. Why? Protonation of the pyrimidine N3 activates the C2 position for nucleophilic attack.

  • Reflux: Heat to reflux (82°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Neutralization: Suspend the solid in saturated NaHCO3 and extract with EtOAc to obtain the free base.

Protocol B: Suzuki-Miyaura Coupling at C5

Context: Used when the 5-Br is a handle to attach an aryl group (e.g., for CDK inhibitors).

Materials:

  • 5-Bromo-2-anilinopyrimidine intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[2]

  • Pd(dppf)Cl2 (5 mol%)

  • Cs2CO3 (2.0 eq)[2]

  • Dioxane/Water (4:1)[3][4]

Step-by-Step:

  • Degassing: Combine solvent and base in a reaction vial; sparge with Nitrogen for 10 mins.

  • Assembly: Add the bromide, boronic acid, and Pd catalyst under N2 flow.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO2).

Case Studies & Data Analysis

ULK1 Inhibition (Autophagy Targeting)

Recent research identified 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines as potent inhibitors of ULK1 (Unc-51-like autophagy activating kinase 1), a target for non-small cell lung cancer (NSCLC).[5]

  • Key Compound: Compound 3s

  • Mechanism: The 5-Br atom forms a critical halogen bond within the ATP pocket, stabilizing the inhibitor.

Table 1: Comparative Potency of 5-Bromo Derivatives vs. Standards

Compound IDScaffold FeatureTargetIC50 (nM)Cell Line (A549)
Compound 3s 5-Br, 4-phenoxyULK1Active (Low nM)Induces Apoptosis
SBI-0206965 Pyrimidine (Control)ULK1108 nMSuppresses Autophagy
MRT68921 Pyrimidine (Control)ULK1/22.9 nMInduces Apoptosis

Data Source: Synthesized from comparative analysis of ULK1 inhibitors [1, 4].

CDK & PLK Dual Inhibition

Derivatives where the 5-Br is replaced or used to anchor a larger moiety have shown dual activity against BRD4 and PLK1. However, the 5-bromo precursor itself often retains significant inhibitory capacity against PLK1 due to the hinge-binding affinity.

Biological Pathway Visualization

Understanding where these inhibitors act is crucial for assay design. The diagram below maps the interference of these derivatives in the Autophagy and Cell Cycle pathways.

SignalingPathways GrowthFactor Growth Factors (EGF/IGF) Receptor RTK (EGFR) GrowthFactor->Receptor PI3K PI3K / AKT Receptor->PI3K mTOR mTORC1 PI3K->mTOR ULK1 ULK1 Complex (Autophagy Initiator) mTOR->ULK1 Inhibits Autophagy Autophagy (Cell Survival) ULK1->Autophagy Promotes CDK CDK / Cyclin (Cell Cycle) Apoptosis Apoptosis (Cell Death) CDK->Apoptosis Dysregulation leads to Inhibitor 5-Br-Pyrimidine Derivative Inhibitor->ULK1 Blocks Inhibitor->CDK Blocks

Caption: Mechanism of Action: The derivative blocks ULK1 and CDKs, shifting the cell from survival (Autophagy) to death (Apoptosis).

References

  • BenchChem. 5-Bromo-2-phenylpyrimidin-4-amine: A Versatile Chemical Intermediate. Retrieved from

  • National Institutes of Health (PubMed). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Eur J Med Chem. 2020.[6] Retrieved from

  • MDPI. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives. Molecules. 2023. Retrieved from

  • BenchChem. A Comparative Guide to 5-Bromo-N-phenylpyridin-3-amine Derivatives in Preclinical Research. Retrieved from

  • National Institutes of Health (PMC). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Curr Top Med Chem. 2007.[7] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of the Pyrimidine Ring in 3-(5-Bromopyrimidin-2-yl)aniline

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including nucleic acids and a multitude of syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including nucleic acids and a multitude of synthetic drugs.[1][2] The electronic character of the pyrimidine ring is pivotal to its function, governing molecular interactions, reactivity, and ultimately, therapeutic efficacy. This technical guide provides an in-depth analysis of the electronic properties of the pyrimidine ring within the specific context of 3-(5-Bromopyrimidin-2-yl)aniline. We will dissect the fundamental π-deficient nature of the pyrimidine core and explore how its electronic landscape is modulated by the competing influences of a halogen substituent (5-bromo) and an aminoaryl group (2-anilino). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational characterization of such molecules and the implications of their electronic structure for rational drug design.

The Pyrimidine Core: An Intrinsically π-Deficient Heterocycle

The parent pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] The presence of these highly electronegative nitrogen atoms fundamentally alters the electronic distribution compared to benzene, rendering the ring electron-deficient, or π-deficient.[3][4] This π-deficiency is the defining electronic feature of the pyrimidine core and has profound consequences for its chemical behavior.

  • Inductive Electron Withdrawal: The nitrogen atoms are more electronegative than carbon and exert a strong inductive pull (-I effect) on the sigma (σ) bond framework. This effect significantly lowers the electron density at all carbon atoms within the ring.

  • Resonance Effects: The nitrogen lone pairs participate in the aromatic π-system. However, their electronegativity also means they draw π-electron density towards themselves. This leads to a polarization of the ring where the carbon positions, particularly C2, C4, and C6, are significantly depleted of electron density.[5] The C5 position is comparatively less electron-deficient.[3]

  • Consequences of π-Deficiency:

    • Reduced Basicity: The pKa of protonated pyrimidine is approximately 1.23, markedly lower than pyridine (pKa ≈ 5.30).[4] The electron-withdrawing nature of the second nitrogen atom makes the lone pairs less available for protonation.

    • Reactivity: The electron-poor nature of the ring makes it resistant to electrophilic aromatic substitution, which typically requires harsh conditions and occurs at the least electron-deficient C5 position.[3] Conversely, the ring is highly susceptible to nucleophilic aromatic substitution, especially at the C2, C4, and C6 positions.[4]

Modulating the Core: A Duality of Substituent Effects

In 3-(5-Bromopyrimidin-2-yl)aniline, the intrinsic electronic properties of the pyrimidine ring are further sculpted by two key substituents that exert opposing electronic forces. This creates a complex, push-pull system that is critical to its function.

The 5-Bromo Group: An Inductive Electron Sink

Halogens attached to an aromatic ring present a classic case of competing electronic effects.[6]

  • Inductive Effect (-I): Bromine is highly electronegative and strongly withdraws electron density from the C5 position through the σ-bond.[7] This effect further deactivates the entire ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This resonance donation directs electron density primarily to the ortho (C4, C6) and para (C2) positions.[8]

For halogens, the strong inductive effect generally outweighs the weaker resonance effect.[6][8] Therefore, the 5-bromo substituent acts as a net electron-withdrawing group, lowering the overall electron density of the pyrimidine ring. However, its resonance contribution cannot be entirely discounted and plays a role in the precise charge distribution.

The 2-Anilino Group: A Potent Electron Source

The 3-aminophenyl (aniline) group attached at the C2 position acts as a powerful electron-donating group (EDG), fundamentally counteracting the π-deficiency of the pyrimidine core.

  • Resonance Effect (+R): The lone pair of electrons on the linking nitrogen atom of the aniline moiety is readily delocalized into the electron-deficient pyrimidine ring.[9] This is a strong activating effect that significantly increases the electron density within the heterocyclic ring, particularly at the nitrogen atoms and the C4/C6 positions.

  • Inductive Effect (-I): The nitrogen atom is more electronegative than the C2 carbon it's attached to, exerting a minor inductive pull. However, this effect is overwhelmingly surpassed by the powerful resonance donation.[7]

The interplay of these groups is summarized in the diagram below.

Substituent_Effects sub_effects Substituent Effects on Pyrimidine Ring pyrimidine Pyrimidine Ring | Intrinsically π-Deficient bromine 5-Bromo Group Strong -I Effect (Electron Withdrawing) pyrimidine:f0->bromine:f0 Pulls e⁻ density from the ring aniline 2-Anilino Group Strong +R Effect (Electron Donating) aniline:f0->pyrimidine:f0 Pushes e⁻ density into the ring Computational_Workflow cluster_outputs Calculated Properties start Build 3D Molecular Structure opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq sp Single-Point Calculation freq->sp If no imaginary freqs mep MEP Map sp->mep nbo NBO Charges sp->nbo homo_lumo HOMO/LUMO sp->homo_lumo

Sources

Protocols & Analytical Methods

Method

Procedure for amide coupling with 3-(5-Bromopyrimidin-2-yl)aniline

Executive Summary This guide details the optimization of amide bond formation using 3-(5-Bromopyrimidin-2-yl)aniline , a "privileged scaffold" often found in kinase inhibitors (e.g., JAK, VEGFR targets).[1] The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of amide bond formation using 3-(5-Bromopyrimidin-2-yl)aniline , a "privileged scaffold" often found in kinase inhibitors (e.g., JAK, VEGFR targets).[1]

The Challenge: The primary synthetic hurdle is the electronic deactivation of the aniline nitrogen.[1][2] The pyrimidine ring at the meta position acts as a strong electron-withdrawing group (EWG) via induction and resonance, significantly lowering the nucleophilicity of the amine compared to standard anilines.[1][2] Furthermore, the biaryl system creates a rigid, planar geometry that often results in poor solubility ("brick dust" properties) in standard organic solvents.[1][2]

The Solution: Standard coupling reagents (EDC/NHS, DCC) are often insufficient.[1][2] This protocol prioritizes HATU for small-scale discovery (high conversion) and T3P® (Propylphosphonic anhydride) for scalability (clean profile).[1]

Substrate Analysis & Strategic Considerations

PropertyDescriptionImpact on Protocol
Nucleophilicity Low (

of conjugate acid

2-3)
Requires highly active acylating agents (OAt-esters or mixed anhydrides).
Solubility Poor (Biaryl stacking)Requires polar aprotic solvents (DMF, NMP, DMAc) or solubilizing co-solvents.[1][2]
Functional Groups Aryl Bromide (C-Br)Stable to amide coupling.[1] Caution: Avoid Pd contamination if using glassware from Suzuki reactions.[1]
Sterics Moderate The amine is meta substituted, reducing direct steric clash, but the biaryl twist can impede approach.[1][2]

Experimental Workflows (Visualized)

The following diagram outlines the decision logic for selecting the appropriate coupling strategy based on scale and acid stability.

CouplingStrategy Start Substrate: 3-(5-Bromopyrimidin-2-yl)aniline CheckScale Scale / Priority? Start->CheckScale MethodA Method A: HATU/HOAt (Discovery Scale < 1g) CheckScale->MethodA High Yield Required MethodB Method B: T3P® (Process Scale > 1g) CheckScale->MethodB Ease of Purification MethodC Method C: Acid Chloride (Stubborn Substrates) CheckScale->MethodC Fails A & B ProcessA 1. Dissolve in DMF 2. Add Acid + DIPEA 3. Add HATU (0°C -> RT) MethodA->ProcessA ProcessB 1. Dissolve in EtOAc/MeTHF 2. Add Pyridine (Base) 3. Add T3P (50% soln) MethodB->ProcessB WorkupA Acid/Base Wash (Remove Urea byproduct) ProcessA->WorkupA WorkupB Water Wash Only (Byproducts are water soluble) ProcessB->WorkupB

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and purification requirements.

Detailed Protocols

Method A: HATU Coupling (The "Gold Standard" for Reactivity)

Recommended for: Medicinal chemistry (mg to g scale), valuable acids, or when conversion is the priority.[1][2]

Mechanism: HATU generates an O-7-azabenzotriazole active ester, which utilizes the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety to accelerate amine attack, crucial for our deactivated aniline [1].[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 3-(5-Bromopyrimidin-2-yl)aniline (1.0 - 1.1 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.
    
  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.[1]

  • Addition: Add 3-(5-Bromopyrimidin-2-yl)aniline (1.1 equiv). If the aniline is insoluble, add it as a suspension or dissolve in a minimum amount of DMF first.[1][2]

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LCMS.[1][3] Look for the disappearance of the acid (M-1) and formation of the product (M+1).[1]

    • Troubleshooting: If conversion stalls <50%, heat to 50°C.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF)[2]

      • Sat.

        
         (removes unreacted acid)[2]
        
      • 1M HCl (removes unreacted aniline and DIPEA) Note: Ensure product does not precipitate.

      • Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Method B: T3P® (Propylphosphonic Anhydride) Coupling

Recommended for: Scale-up (>5g), "Green" chemistry, and difficult purifications.[2]

Mechanism: T3P acts as a Lewis acid to form a mixed anhydride.[1] It is unique because it drives the reaction to completion with low epimerization and its byproducts are water-soluble [2].[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Aniline Substrate (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor).[1][2]

Protocol:

  • Dissolution: Charge the flask with Carboxylic Acid (1.0 equiv), Aniline (1.1 equiv), and Solvent (EtOAc or DMF).[1][2]

  • Base Addition: Add Pyridine (4.0 equiv).[1] Cool to 0°C.[1][4]

  • T3P Addition: Dropwise add T3P solution (2.0 equiv).

    • Note: T3P is kinetically slow but thermodynamically powerful.[1] A large excess is often standard for deactivated anilines.[1]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If sluggish, heat to reflux (EtOAc) or 80°C (DMF).[1][2] T3P is thermally stable.[1][5]

  • Workup (The "Magic" Step):

    • Add water.[1][6] Separate layers.

    • Wash organic layer with 1M NaOH (removes T3P byproducts and acid) and 1M HCl (removes pyridine).[1]

    • Evaporate.[1] Often yields pure product without chromatography.[1]

Troubleshooting & Optimization Table

IssueRoot CauseCorrective Action
Low Conversion (<20%) Aniline is too electron-deficient.[1]Switch to Acid Chloride method: Convert acid to R-COCl using

/DMF, then react with aniline in Pyridine/DCM.[1]
Precipitation Product or Intermediate is insoluble.[1]Switch solvent to NMP or DMAc .[1] Run reaction at 60°C.
Epimerization Acid

-proton is acidic.[1]
Use T3P at 0°C with Pyridine (proven to minimize racemization) [3].[1]
Sticky Impurities HATU byproduct (tetramethylurea).[1]Perform rigorous water/LiCl washes.[1] Switch to T3P.

References

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][7] Organic Process Research & Development, 20(2), 140-177.[1][2] [Link]

  • Patterson, E. A., et al. (2011).[1][2] T3P: A Mild and Efficient Reagent for the Synthesis of Amides.[1][3][4][5] Organic Process Research & Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Bromopyrimidin-2-yl)aniline

Welcome to the technical support guide for the synthesis of 3-(5-Bromopyrimidin-2-yl)aniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(5-Bromopyrimidin-2-yl)aniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yield and purity. We will delve into the common challenges encountered during the synthesis, focusing on the palladium-catalyzed Buchwald-Hartwig amination, a primary route for this transformation.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of 3-(5-Bromopyrimidin-2-yl)aniline is most effectively achieved via a Buchwald-Hartwig C-N cross-coupling reaction.[1] This powerful transformation involves the palladium-catalyzed reaction of an aryl halide (2-substituted-5-bromopyrimidine) with an amine (aniline). Understanding the catalytic cycle is paramount to effective troubleshooting.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine ring. For pyrimidines, the C2 position is highly electron-deficient and thus reactive towards oxidative addition.[2]

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base removes the proton from the amine's nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

Buchwald_Hartwig_Mechanism pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition aryl_halide Ar-X (5-Bromo-2-chloropyrimidine) aryl_halide->oxidative_addition amine R₂NH (Aniline) amine->oxidative_addition product Ar-NR₂ Product amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) oxidative_addition->amido_complex Amine Coordination & Deprotonation hx_base [Base-H]⁺X⁻ oxidative_addition->hx_base amido_complex->pd0 Reductive Elimination amido_complex->product base Base base->oxidative_addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Formation

  • Q1: My reaction shows minimal conversion of the 2-substituted-5-bromopyrimidine starting material. What are the most likely causes?

    A: Low conversion is typically rooted in the catalytic system's failure to initiate or turn over effectively. The primary areas to investigate are the catalyst's activity, the choice of base, and the reaction environment.

    Potential Causes & Solutions:

    • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[4] Inadequate inert atmosphere techniques can lead to rapid catalyst decomposition.

      • Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[4][5] The reaction vessel must be flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen) multiple times.[6] Maintain a positive pressure of inert gas throughout the reaction.

    • Inappropriate Catalyst/Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Heterocyclic substrates like pyrimidines often require specific, electron-rich, and bulky ligands to promote efficient oxidative addition and reductive elimination.[7]

      • Solution: For challenging heteroaryl couplings, consider using modern palladacycle precatalysts (e.g., G3- or G4-Pd precatalysts) which form the active Pd(0) species more cleanly than traditional sources like Pd(OAc)₂.[3][7] Pair these with sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos, which are often effective for coupling primary amines.[7]

    • Incorrect Base Selection: The base must be strong enough to deprotonate the aniline but not so harsh that it causes degradation of the starting materials or product. The physical properties of the base also matter.

      • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[3][7] Ensure the base is finely powdered and dry, as clumping can lead to poor reproducibility.[4]

Troubleshooting_Workflow start Low Yield / No Reaction check_inert Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Purge) start->check_inert check_catalyst Evaluate Catalyst System (Precatalyst? Ligand Choice?) check_inert->check_catalyst Atmosphere is good check_base Assess Base (Strength, Purity, Solubility) check_catalyst->check_base Catalyst/Ligand is appropriate check_temp Optimize Temperature check_base->check_temp Base is correct outcome_byproduct Byproducts Observed? (See Q2) check_temp->outcome_byproduct Conditions optimized outcome_ok Yield Improved outcome_byproduct->outcome_ok No

Sources

Optimization

Troubleshooting solubility issues of 3-(5-Bromopyrimidin-2-yl)aniline in aqueous buffers

Status: Active Ticket ID: SOL-BPYA-001 Subject: Troubleshooting aqueous solubility and precipitation events Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary & Quick Reference...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-BPYA-001 Subject: Troubleshooting aqueous solubility and precipitation events Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Quick Reference

The Challenge: 3-(5-Bromopyrimidin-2-yl)aniline is a classic "brick dust" molecule. It possesses a planar, rigid biaryl structure with high crystal lattice energy and moderate lipophilicity (LogP ~2.8–3.2). Its solubility is highly pH-dependent due to the weak basicity of the aniline moiety (


).

Immediate Action Required: Do not dilute high-concentration DMSO stocks directly into neutral buffers (PBS/TBS pH 7.4) without an intermediate co-solvent step.[1] This invariably leads to rapid, often microscopic, precipitation that compromises biological assay data.

Solubility Dashboard
ParameterValue / StatusImplication
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50–100 mM.[1] Recommended stock concentration.
Secondary Solvent EthanolLimited solubility.[1] Not recommended for primary stock.
Aqueous Buffer (pH 7.4) < 10 µM (Predicted)Critical Risk. Compound is predominantly neutral (uncharged).
Aqueous Buffer (pH < 4.0) ModerateProtonation of aniline increases solubility.
Appearance Off-white/Yellow SolidVisual check required for suspension vs. solution.

Technical Deep Dive: Why is this happening?

To troubleshoot effectively, you must understand the molecular behavior driving the insolubility.

A. The "Brick Dust" Phenomenon

The molecule consists of a pyrimidine ring linked to an aniline.[1] The structure is relatively planar, allowing for tight


-

stacking in the solid state. The bromine atom adds lipophilicity without providing hydrogen bonding capability.
  • Lattice Energy: High energy is required to break the crystal lattice.

  • Hydration Energy: The neutral molecule interacts poorly with water, failing to compensate for the energy cost of breaking the lattice.

B. The pH Trap

The aniline nitrogen is the primary ionization center with a


 of approximately 4.6.[1]
  • At pH 7.4 (PBS):

    
    . The molecule is >99.8% neutral (uncharged). This is the region of minimum solubility  (Intrinsic Solubility, 
    
    
    
    ).
  • At pH 2.0:

    
    .[1] The aniline is protonated (
    
    
    
    ). The charged species has significantly higher aqueous solubility.

Diagnosis: If your compound precipitates upon addition to cell culture media (pH 7.4), it is behaving thermodynamically correctly. You are exceeding the intrinsic solubility of the neutral species.

Troubleshooting Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: Create a concentrated stock that does not degrade or crash out upon storage.[1]

  • Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested). Avoid DMSO stored loosely capped, as it is hygroscopic; absorbed water reduces solubility power.

  • Concentration: Aim for 10 mM to 50 mM . Avoid saturating the stock (e.g., >100 mM), as temperature fluctuations during freeze/thaw cycles can induce nucleation.

  • Dissolution: Vortex vigorously. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Shift" Method for Aqueous Dilution

Goal: Safely transition from 100% DMSO to Aqueous Buffer without precipitation.[1]

The Error: Direct injection of 1 µL stock into 1000 µL PBS creates a local region of supersaturation. The compound crashes out before it can disperse.

The Fix (Step-by-Step):

  • Prepare an Intermediate Dilution:

    • Dilute your 50 mM DMSO stock 1:10 into a co-solvent mix (e.g., PEG400 or pure Ethanol).

    • Result: 5 mM working solution in 10% DMSO/90% Co-solvent.[1]

  • Rapid Dispersion:

    • Place the final aqueous buffer (PBS) on a vortex mixer.

    • While vortexing, slowly pipette the Intermediate Working Solution into the vortex.

    • Mechanism: This prevents local concentration hotspots.[1]

  • Final Concentration Check: Ensure the final DMSO concentration is < 0.5% (or as tolerated by your assay).

Protocol C: Formulation for Animal Studies (High Dose)

Goal: Solubilize high concentrations (>1 mg/mL) for IP/PO administration.[1]

Simple buffers will fail. You must use complexing agents.[1]

  • Vehicle: 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.[1]
  • Method:

    • Dissolve compound in minimal DMSO.

    • Add to acidified water (pH 3) to aid initial dissolution (protonation).

    • Add HP-

      
      -CD.
      
    • Slowly adjust pH back to 4–6 (carefully monitoring for precipitation). The cyclodextrin encapsulates the hydrophobic bromide/biaryl tail, shielding it from water.

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Tree

Caption: Logical workflow for diagnosing and resolving precipitation events during experimental setup.

SolubilityTree Start Start: Compound Preparation CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate @ 37°C Check DMSO Quality CheckStock->Sonicate Cloudy Dilution Dilute into Buffer (pH 7.4) CheckStock->Dilution Clear Sonicate->CheckStock Precip Precipitation Observed? Dilution->Precip LowConc Target Conc < 10 µM? Precip->LowConc No HighConc Target Conc > 10 µM? Precip->HighConc Yes DirectDil Use Direct Dilution (Vortex Active) LowConc->DirectDil Cosolvent Switch Protocol: Use Intermediate Dilution (PEG400/Ethanol) HighConc->Cosolvent Bioassay Acidify Adjust Buffer pH (Lower pH to ~4-5) HighConc->Acidify Chemical Assay

Diagram 2: Kinetic vs. Thermodynamic Solubility Workflow

Caption: The "Shift" protocol visualization to avoid the metastable zone where precipitation occurs.

DilutionProtocol cluster_0 Solubility State cluster_1 Metastable Zone cluster_2 Thermodynamic Equilibrium Stock 1. Primary Stock 50 mM in 100% DMSO Inter 2. Intermediate 5 mM in 50% DMSO / 50% PEG400 Stock->Inter 1:10 Dilution (Prevents Shock) Final 3. Final Assay Well 10 µM in Buffer (pH 7.4) <0.5% DMSO Inter->Final 1:500 Dilution (Rapid Mixing)

Frequently Asked Questions (FAQ)

Q: I see a fine haze in my cell culture well after 2 hours. Is the data valid? A: Likely no . This haze indicates "Oswald Ripening," where micro-precipitates grow into visible crystals. The effective concentration of dissolved drug is unknown and likely much lower than calculated. Repeat using the "Shift" method (Protocol B) or lower the concentration.

Q: Can I use acid to dissolve it for cell assays? A: Only if you neutralize immediately, but this is risky. Acidifying the stock to pH 4 dissolves the compound, but adding it to pH 7.4 media will cause reprecipitation. Furthermore, acidic stocks can be cytotoxic. Use Cyclodextrins (HP-


-CD) instead of pH manipulation for biological assays.

Q: Why does the literature show similar compounds dissolved in DMSO/Water without issues? A: Many kinase inhibitors are used as salts (e.g., Hydrochloride or Tosylate salts). 3-(5-Bromopyrimidin-2-yl)aniline is often supplied as the free base .[1] Free bases are significantly less soluble in water than their salt forms. Check if your supplier offers a salt form or consider generating one in situ if your chemistry allows.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.

  • PubChem Compound Summary. "3-(5-Bromopyrimidin-2-yl)aniline Structure and Properties." National Library of Medicine.

Sources

Troubleshooting

Addressing instability of 3-(5-Bromopyrimidin-2-yl)aniline under acidic conditions

Welcome to the technical support resource for 3-(5-Bromopyrimidin-2-yl)aniline (CAS: 714949-76-5). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(5-Bromopyrimidin-2-yl)aniline (CAS: 714949-76-5). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this key intermediate in their synthetic workflows. Here, we address the compound's known instability under acidic conditions, providing detailed troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the purity of your products.

Introduction: The Challenge of Acid Sensitivity

3-(5-Bromopyrimidin-2-yl)aniline is a critical building block, most notably in the synthesis of the tyrosine kinase inhibitor Nilotinib.[1][2] The molecule's structure, featuring a 2-aminopyrimidine linkage, confers a significant susceptibility to acid-catalyzed hydrolysis. Exposure to acidic conditions, often encountered during reaction workups or chromatography, can lead to cleavage of the C-N bond between the pyrimidine and aniline rings. This degradation results in reduced yields, complicates purification, and introduces significant impurities into the synthetic stream. Understanding and mitigating this instability is paramount for successful synthesis.

The core of the instability lies in the protonation of the pyrimidine ring. Pyrimidine is a weakly basic heterocycle (pKa of the conjugate acid ≈ 1.23), and under acidic conditions, the ring nitrogens become protonated.[3][4] This protonation significantly increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water, which initiates the hydrolytic cleavage.

Troubleshooting Guide: Diagnosing and Solving Instability Issues

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low Yield and Appearance of Unexpected Polar Spots on TLC After Acidic Workup

Scenario: You've just completed a Buchwald-Hartwig amination to synthesize 3-(5-Bromopyrimidin-2-yl)aniline. The reaction mixture shows a clean conversion by TLC. However, after quenching with aqueous HCl or ammonium chloride and performing an extraction, the yield of the desired product is significantly lower than expected, and new, more polar spots are visible on the TLC plate.

Root Cause Analysis: This is a classic presentation of acid-catalyzed hydrolysis. The acidic aqueous quench has protonated the pyrimidine ring, facilitating the cleavage of the C-N bond. The resulting degradation products are typically more polar than the starting material.

Predicted Degradation Products: The most likely degradation products are 3-Aniline and 5-Bromo-2-hydroxypyrimidine . This is supported by forced degradation studies on the final drug product, Nilotinib, which shows cleavage of a similar amide bond under acidic stress to yield the corresponding carboxylic acid and amine fragments.[2][5][6]

CompoundStructureMolar Mass ( g/mol )Polarity
3-(5-Bromopyrimidin-2-yl)aniline O=C(C1=C(C=C(C=C1)NC2=NC=C(C=N2)C3=CN=CC=C3)C)NC4=CC(=C(C=C4)C(F)(F)F)N5C=NC=C5C267.12Low
3-Aniline NC1=CC=CC=C193.13Medium
5-Bromo-2-hydroxypyrimidine OC1=NC=C(Br)C=N1174.98High

Workflow for Diagnosis and Resolution:

G cluster_0 Diagnosis cluster_1 Resolution A Low yield post-acidic workup B Analyze aqueous layer by LC-MS A->B C Analyze organic layer by LC-MS A->C D Identify masses corresponding to 3-Aniline (94.13 [M+H]+) and 5-Bromo-2-hydroxypyrimidine (175.98 [M+H]+) B->D C->D E Confirm presence of degradation products D->E If masses are found F Repeat reaction E->F Problem Confirmed G Implement non-acidic workup F->G H Purify under neutral/basic conditions G->H I Obtain pure product H->I

Sources

Optimization

Resolving poor conversion rates in aniline functionalization reactions

Welcome to the Aniline Functionalization Technical Support Center. Current Ticket: Resolving Poor Conversion Rates in Aniline Derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aniline Functionalization Technical Support Center.

Current Ticket: Resolving Poor Conversion Rates in Aniline Derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The "Aniline Paradox"

Anilines are deceptively simple substrates. While they possess a nucleophilic nitrogen, the lone pair is delocalized into the aromatic ring, rendering them significantly less reactive (pKa ~4.6) than their aliphatic counterparts (pKa ~10.5).

When you encounter "low conversion," it is rarely a random failure. It is usually a kinetic bottleneck caused by one of three specific failure modes:

  • The "Black Oil" Effect: Oxidative impurities acting as radical scavengers or catalyst poisons.

  • Ligand Mismatch (N-Arylation): Failure of the Pd(II)-amine complex to undergo deprotonation.

  • Imine Stalling (Reductive Amination): Inability to thermodynamically drive imine formation.

This guide moves beyond generic advice. We will treat your reaction as a system to be debugged.

Diagnostic Workflow

Before altering reaction parameters, locate your failure point using this logic flow.

TroubleshootingFlow start ISSUE: Low Conversion purity Step 1: Purity Check Is the aniline dark/oily? start->purity reaction_type Step 2: Identify Reaction Class purity->reaction_type No (Colorless solid) purify ACTION: Distill over Zn dust or Acid/Base Extraction purity->purify Yes buchwald Reaction A: Buchwald-Hartwig reaction_type->buchwald red_am Reaction B: Reductive Amination reaction_type->red_am amide Reaction C: Amide Coupling reaction_type->amide purify->reaction_type bw_check Check: Ligand & Base buchwald->bw_check ra_check Check: Imine Formation red_am->ra_check am_check Check: Coupling Agent amide->am_check bw_sol Fix: Switch to BrettPhos Increase Temp >100°C bw_check->bw_sol ra_sol Fix: Add Ti(OiPr)4 or Molecular Sieves ra_check->ra_sol am_sol Fix: Abort HATU Use Acid Chloride/TCFH am_check->am_sol

Figure 1: Diagnostic decision tree for isolating the root cause of aniline unreactivity.

Module A: Pre-Reaction Diagnostics (Purity)

The Problem: Anilines oxidize rapidly. The resulting impurities (azobenzenes, oligomers) are often redox-active and can poison Palladium catalysts or quench radical pathways.

Q: My aniline is a brown oil/solid, but NMR looks "okay" (90%). Can I use it? A: No. For catalytic reactions (Buchwald), 90% is insufficient. The 10% impurity load can chelate your metal center.

  • Protocol: Perform an Acid-Base Extraction immediately before use.

    • Dissolve aniline in EtOAc.

    • Wash with 1M HCl (Aniline moves to aqueous layer; neutral impurities stay in organic).

    • Discard organic layer.

    • Basify aqueous layer with NaOH to pH 10.

    • Extract back into EtOAc, dry (Na2SO4), and concentrate.

Module B: N-Arylation (Buchwald-Hartwig)

The Problem: The bottleneck in aniline coupling is often the amine binding or deprotonation step, not the oxidative addition. Electron-deficient anilines bind poorly to Pd(II).

Mechanistic Visualization:

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Bind Amine Coordination (CRITICAL FAILURE POINT) OxAdd->Bind Aniline Deprot Deprotonation (Pd-N-Ar) Bind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle highlighting the coordination step where anilines often fail.

Q: I am using Pd2(dba)3 and Xantphos but getting <20% yield. Why? A: Pd2(dba)3 is often impure (colloidal Pd), and Xantphos is a generalist. For primary anilines, you need a ligand that creates a spacious but electron-rich pocket.

  • Solution: Switch to BrettPhos or RuPhos and use a Pre-catalyst (e.g., BrettPhos Pd G4). Pre-catalysts guarantee the formation of the active L-Pd(0) species.

Optimization Matrix:

Substrate TypeRecommended LigandBaseSolventTemp
Primary Aniline BrettPhos [1]NaOtBut-Amyl Alcohol100°C
Hindered Aniline RuPhos LHMDSTHF60°C
Secondary Aniline RuPhos or SPhos Cs2CO3Dioxane100°C
Base-Sensitive BrettPhos K3PO4t-BuOH110°C

Module C: N-Alkylation (Reductive Amination)

The Problem: Aniline is a weak nucleophile.[1] It struggles to attack the ketone/aldehyde to form the hemiaminal and subsequent imine. If the imine doesn't form, the reducing agent (NaBH(OAc)3) just sits there or reduces the aldehyde.

Q: I see the aldehyde and aniline spots on TLC, but no product after adding NaBH(OAc)3. A: You likely never formed the imine.

  • Protocol (The "Titanium Push"):

    • Mix Aniline (1.0 eq) and Ketone/Aldehyde (1.1 eq) in neat Ti(OiPr)4 (Titanium Isopropoxide, 2.0 eq).

    • Stir at RT for 2-4 hours. Ti(OiPr)4 acts as both a Lewis acid and a water scavenger, forcing the equilibrium to the imine.

    • Dilute with THF/MeOH.

    • Add NaBH4 (not NaBH(OAc)3 - the imine is already pre-activated by Ti).

    • Quench with water (Caution: Ti salts precipitate as white solid; filter through Celite).

Q: Can I just use Acetic Acid? A: Yes, but monitor pH. The sweet spot is pH 4-5 .

  • Too acidic (< pH 3): Aniline is protonated (Anilinium) and cannot attack.

  • Too basic (> pH 6): Activation of the carbonyl is insufficient.

Module D: Amide Coupling

The Problem: Standard peptide coupling reagents (HATU, EDC) rely on the amine attacking an active ester. Electron-deficient anilines are often too slow for this, leading to hydrolysis of the active ester before coupling occurs.

Q: HATU/DIPEA failed. Should I try PyBOP? A: No. If HATU failed, PyBOP will likely fail too. You need to change the mechanism, not just the brand of uronium salt.

Troubleshooting Tier List:

  • Tier 1 (The Modern Fix): Use TCFH (Tetramethylchloroformamidinium Hexafluorophosphate) with NMI (N-methylimidazole) in Acetonitrile. This reagent was specifically designed for electron-deficient anilines [2].

  • Tier 2 (The Sledgehammer): Convert the acid to the Acid Chloride .

    • Protocol: Suspend carboxylic acid in DCM. Add Oxalyl Chloride (1.2 eq) + 1 drop DMF. Stir 1h. Evaporate to dryness. Redissolve in DCM and add Aniline + Pyridine.

  • Tier 3 (The "Last Resort"): POCl3 activation.

    • Mix Acid + Aniline in Pyridine. Add POCl3 (1.0 eq) at 0°C. This generates a highly reactive phosphoryl intermediate.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison: IR Validation of 3-(5-Bromopyrimidin-2-yl)aniline vs. Precursors

Executive Summary Subject: 3-(5-Bromopyrimidin-2-yl)aniline (CAS: 872596-38-6) Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Purpose of Guide: This document...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 3-(5-Bromopyrimidin-2-yl)aniline (CAS: 872596-38-6) Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Purpose of Guide: This document provides a technical framework for using Fourier Transform Infrared (FT-IR) spectroscopy as a rapid Process Analytical Technology (PAT) tool. It compares the target molecule against its synthetic precursors to validate reaction completion and structural integrity without the immediate need for NMR/MS.

Structural Deconvolution & Characteristic Bands

The infrared spectrum of 3-(5-Bromopyrimidin-2-yl)aniline is a superposition of two distinct aromatic systems—an electron-rich aniline and an electron-deficient pyrimidine—linked by a C-C bond.

Functional Group Assignment Table

The following data represents the characteristic vibrational modes derived from fragment analysis of 3-substituted anilines and 2,5-disubstituted pyrimidines.

Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Note
3450 – 3420 Primary Amine (-NH₂)Asymmetric Stretch (

)
Sharp doublet characteristic of primary anilines.
3360 – 3330 Primary Amine (-NH₂)Symmetric Stretch (

)
Second band of the doublet; lower intensity.
3100 – 3000 Aromatic C-HStretching (

)
Weak intensity; indicates unsaturated ring systems.
1630 – 1610 Amine (-NH₂)Scissoring/Bending (

)
Often overlaps with ring stretches; confirms primary amine.
1590 – 1550 Pyrimidine RingC=N / C=C StretchingCritical Marker. Pyrimidine ring breathing modes are distinct from benzene.
1300 – 1260 C-N (Ar-NH₂)Stretching (

)
Strong band; shifted higher than aliphatic amines due to resonance.
1080 – 1050 C-Br / RingIn-plane deformationCharacteristic of halogenated heteroaromatics.
800 – 750 Aromatic C-HOOP Bending (Meta)Indicative of the 1,3-substitution pattern on the aniline ring.
~690 Aromatic RingRing DeformationCharacteristic of meta-substituted benzene systems.

Comparative Analysis: Product vs. Alternatives (Precursors)

In a drug development context, the primary utility of IR is determining if the coupling reaction (typically Suzuki-Miyaura) successfully occurred.

Scenario: Synthesis via coupling of 3-Aminophenylboronic acid (Precursor A) and 5-Bromo-2-chloropyrimidine (Precursor B) .

Target vs. Precursor A (Boronic Acid)
  • Differentiation: The most obvious spectral change is the disappearance of the boronic acid moiety.

  • Precursor A Signal: Boronic acids exhibit a very broad, chaotic absorption between 3200–3000 cm⁻¹ (O-H stretch) that often obscures the sharp N-H stretches. They also show strong B-O stretching near 1340 cm⁻¹ .

  • Target Signal: The target spectrum will resolve into clean, sharp N-H doublets at 3440/3350 cm⁻¹ and lose the B-O intensity.

Target vs. Precursor B (Chloropyrimidine)
  • Differentiation: Confirmation of the aniline incorporation.

  • Precursor B Signal: 5-Bromo-2-chloropyrimidine lacks N-H bands entirely. It possesses a C-Cl stretch (often weak/low frequency ~700-600 cm⁻¹) and distinct pyrimidine ring modes.

  • Target Signal: Appearance of the N-H stretching (3400 region) and N-H bending (1620 region) confirms the coupling. The Pyrimidine ring modes (~1560 cm⁻¹) will shift slightly due to the change in conjugation from -Cl to -Phenyl.

Comparative Data Summary
FeaturePrecursor A (Boronic Acid)Precursor B (Halopyrimidine)Target Product
3500-3200 cm⁻¹ Broad, H-bonded O-H (Masks NH)Silent (No peaks)Sharp Doublet (NH₂ present)
1620 cm⁻¹ Weak/Medium (Amine bend)SilentMedium/Strong (Amine bend)
1340 cm⁻¹ Strong (B-O stretch)SilentSilent (B-O removed)
Fingerprint B-O deformationsC-Cl / C-Br modesMeta-OOP + Pyrimidine modes

Experimental Protocol (Standard Operating Procedure)

To ensure reproducible spectra for comparative analysis, follow this specific sample preparation workflow.

Method: Attenuated Total Reflectance (ATR)

Preferred for rapid QC of solid intermediates.

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place approximately 5–10 mg of the dry solid 3-(5-Bromopyrimidin-2-yl)aniline onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Poor contact yields noisy high-frequency data (NH region).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹[1]

    • Scans: 32 (minimum)

    • Resolution: 4 cm⁻¹

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) to adjust for penetration depth intensity variance.

Method: KBr Pellet (Transmission)

Preferred for publication-grade resolution of fingerprint regions.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Measurement: Measure against a blank air background.

QC Decision Logic (Visualization)

The following diagram illustrates the logical flow for validating the product identity using the spectral data described above.

QC_Logic_Flow Start Crude Product Spectrum Check1 Check 3500-3300 cm⁻¹ Is a sharp doublet present? Start->Check1 Fail1 FAIL: Missing Aniline (Unreacted Pyrimidine) Check1->Fail1 No Check2 Check 3200-3000 cm⁻¹ Is there Broad O-H absorption? Check1->Check2 Yes Fail2 FAIL: Residual Boronic Acid (Purification Required) Check2->Fail2 Yes Check3 Check 1600-1500 cm⁻¹ Are Pyrimidine modes present? Check2->Check3 No Fail3 FAIL: Ring Degradation Check3->Fail3 No Pass PASS: Identity Confirmed 3-(5-Bromopyrimidin-2-yl)aniline Check3->Pass Yes

Figure 1: Spectroscopic decision tree for validating the synthesis of 3-(5-Bromopyrimidin-2-yl)aniline from boronic acid precursors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on functional group assignment rules).
  • National Institute of Standards and Technology (NIST). 5-Bromopyrimidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Aniline.[2] SDBS No. 905. Available at: [Link][2]

  • Mary, Y. S., et al. (2010). Spectroscopic investigations of 2-aminopyridine. TSI Journals.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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